

Preparing MTSET Stock Solutions for Experimental Applications

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Compound of Interest

Compound Name: *Mtset*

Cat. No.: *B123891*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MTSET, or (2-(Trimethylammonium)ethyl) Methanethiosulfonate, is a positively charged, membrane-impermeant sulfhydryl-reactive reagent. It is a valuable tool in biochemistry and physiology, primarily used for Substituted Cysteine Accessibility Method (SCAM) studies to investigate the structure and function of proteins, particularly ion channels. By covalently modifying cysteine residues introduced at specific sites, **MTSET** allows researchers to probe the accessibility of these residues to the aqueous environment, providing insights into protein conformation, pore structure, and gating mechanisms. These application notes provide detailed protocols for the preparation of **MTSET** stock solutions and their application in studying ion channel signaling pathways.

Data Presentation

MTSET Chemical and Physical Properties

Property	Value
Full Chemical Name	(2-(Trimethylammonium)ethyl) Methanethiosulfonate Bromide
Molecular Formula	C ₆ H ₁₆ BrNO ₂ S ₂
Molecular Weight	278.23 g/mol
Appearance	Off-white solid
Solubility	Soluble in water and DMSO
Membrane Permeability	Impermeant
Charge	Positive

Stability of MTSET in Aqueous Solutions

MTSET is known to hydrolyze in aqueous solutions. The stability is pH-dependent, with hydrolysis occurring more rapidly at higher pH. It is crucial to prepare fresh aqueous dilutions of **MTSET** immediately before use.

pH	Approximate Half-life (at 20-25°C)	Reference
6.0	~55-92 minutes	[1]
7.0	~11-12 minutes	[1]
> 7.5	Rapid hydrolysis	[2]

Note: The half-life can be influenced by buffer composition and temperature.

Recommended Working Concentrations of MTSET

The optimal working concentration of **MTSET** depends on the specific application and the reactivity of the target cysteine residue.

Application	Typical Working Concentration	Notes
Rapid Cysteine Modification (e.g., in patch-clamp electrophysiology)	10 - 100 μ M	For highly accessible cysteines, allowing for modification on a timescale of seconds.[2]
Routine Cysteine Labeling	1 - 2.5 mM	Applied for 1-5 minutes for less accessible cysteines or to ensure complete modification. [1]
Protein Labeling in Solution	0.1 - 5 mM	Concentration and incubation time will vary depending on the protein and the specific cysteine residue.

Experimental Protocols

Protocol 1: Preparation of a 100 mM MTSET Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a concentrated stock solution of **MTSET**, which can be stored for extended periods and diluted to the final working concentration as needed.

Materials:

- **MTSET** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- -20°C freezer for storage

Procedure:

- Equilibrate **MTSET** to Room Temperature: Before opening, allow the vial of **MTSET** powder to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
- Calculate the Required Mass of **MTSET**:
 - The molecular weight of **MTSET** is 278.23 g/mol .
 - To prepare 1 mL of a 100 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 278.23 \text{ g/mol} = 0.027823 \text{ g}$
 - $\text{Mass (mg)} = 27.82 \text{ mg}$
- Dissolve **MTSET** in Anhydrous DMSO:
 - Carefully weigh out 27.82 mg of **MTSET** powder and place it in a microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Vortex thoroughly until the **MTSET** is completely dissolved.
- Aliquot and Store:
 - Dispense the 100 mM **MTSET** stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in microcentrifuge tubes.
 - Store the aliquots at -20°C in a desiccated container to protect from moisture. Properly stored, the DMSO stock solution is stable for at least one month.[3]

Protocol 2: Cysteine Accessibility Mapping of NMDA Receptors using Patch-Clamp Electrophysiology

This protocol provides a general workflow for using **MTSET** to probe the accessibility of engineered cysteine residues in the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity.

Materials:

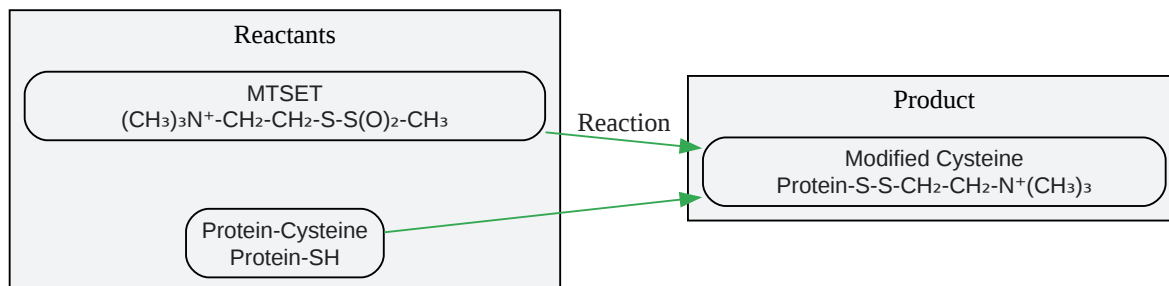
- HEK293 cells (or other suitable expression system)
- Plasmids encoding wild-type and cysteine-mutant NMDA receptor subunits (e.g., GluN1 and GluN2A)
- Cell culture reagents
- Transfection reagent
- Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- External and internal patch-clamp solutions
- 100 mM **MTSET** stock solution in anhydrous DMSO
- Agonists (glutamate and glycine) and antagonists for NMDA receptors

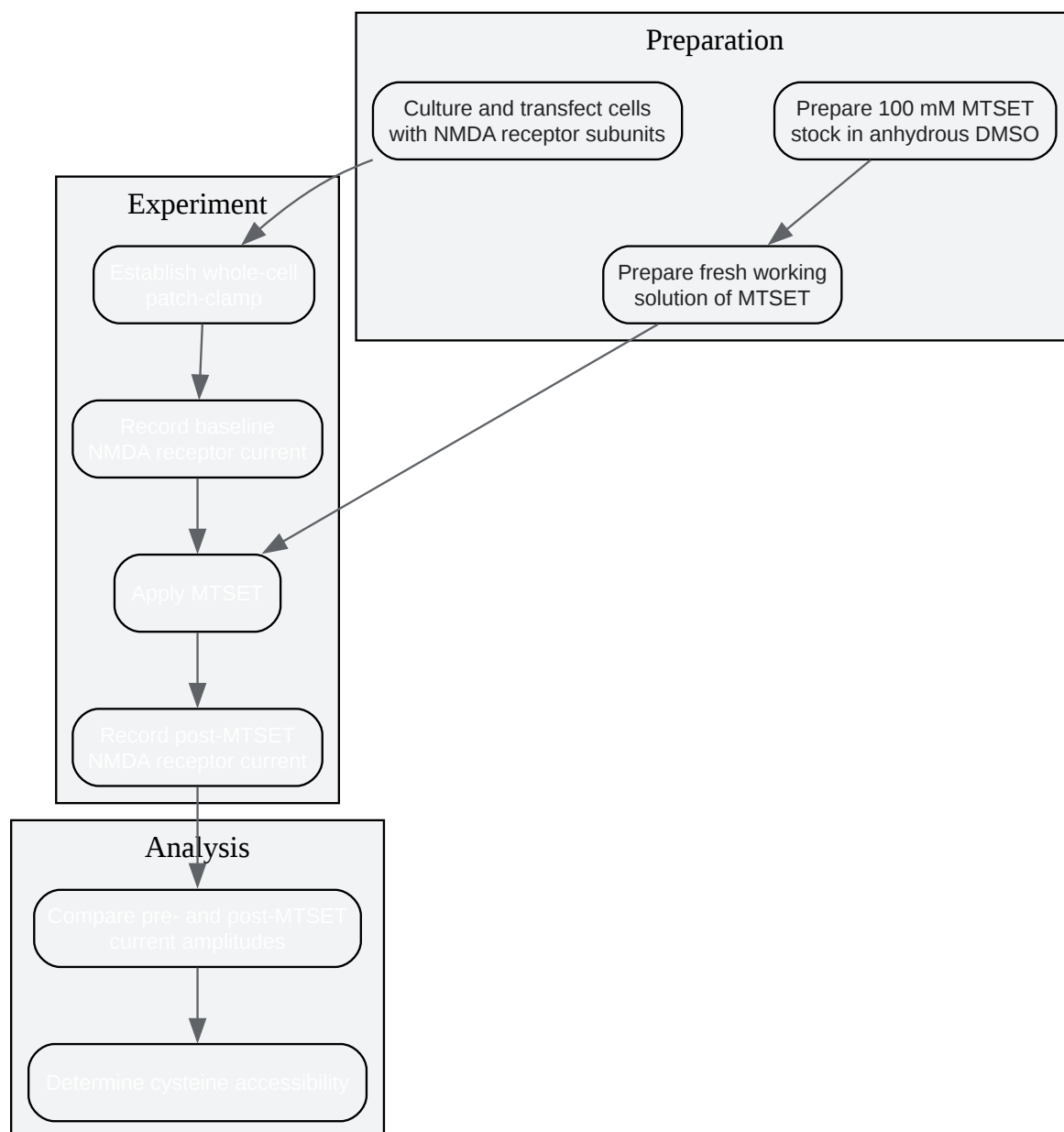
Procedure:

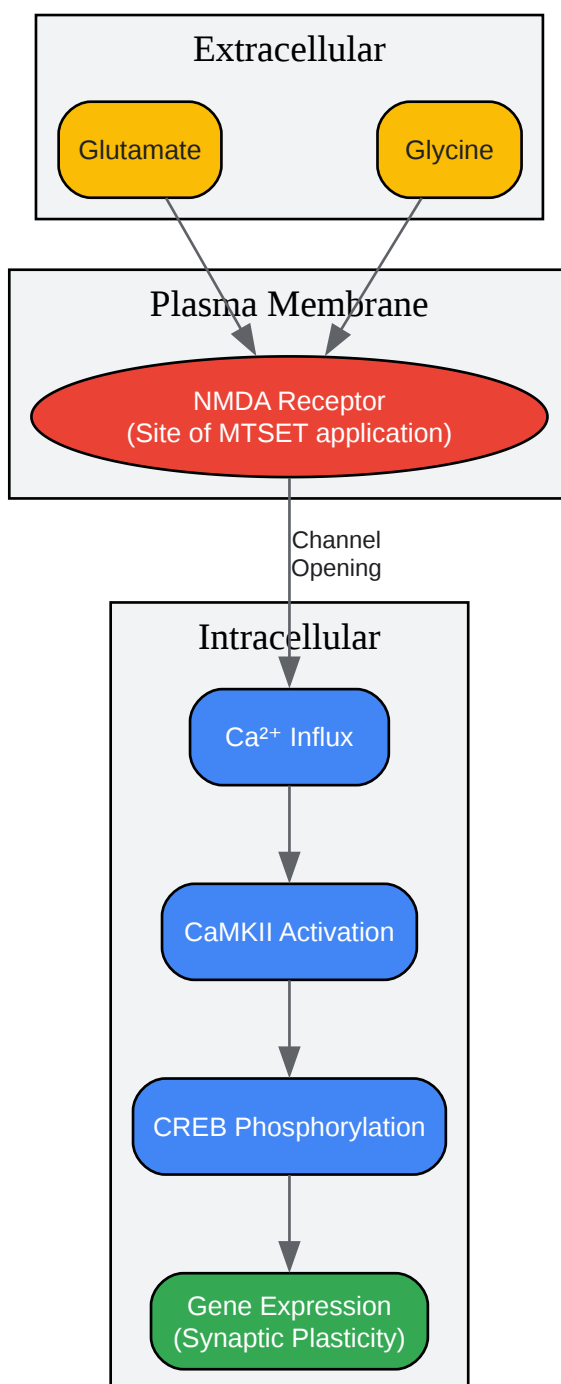
- Cell Culture and Transfection:
 - Culture HEK293 cells in appropriate media.
 - Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (wild-type or cysteine mutant).
 - Allow 24-48 hours for receptor expression.
- Preparation of **MTSET** Working Solution:
 - On the day of the experiment, thaw an aliquot of the 100 mM **MTSET** stock solution.

- Dilute the stock solution in the external patch-clamp solution to the desired final working concentration (e.g., 1 mM). Prepare this solution fresh immediately before use.
- Patch-Clamp Recording:
 - Prepare patch pipettes from borosilicate glass capillaries and fill with the internal solution.
 - Establish a whole-cell patch-clamp configuration on a transfected cell.
 - Clamp the cell at a holding potential of -60 mV.
- Baseline NMDA Receptor Current Measurement:
 - Using a fast perfusion system, apply a solution containing glutamate (e.g., 100 μ M) and glycine (e.g., 10 μ M) to elicit an inward NMDA receptor current.
 - Record the baseline current amplitude.
- Application of **MTSET**:
 - Apply the freshly prepared **MTSET** working solution to the cell for a defined period (e.g., 1-2 minutes) in the presence of the agonists.
- Post-**MTSET** NMDA Receptor Current Measurement:
 - Wash out the **MTSET** solution.
 - Re-apply the agonist-containing solution and record the NMDA receptor current.
- Data Analysis:
 - Compare the amplitude of the NMDA receptor current before and after **MTSET** application.
 - A significant change in current amplitude (potentiation or inhibition) indicates that the engineered cysteine residue is accessible to **MTSET** and that its modification alters channel function.
 - Calculate the percentage change in current to quantify the effect of **MTSET**.

Mandatory Visualization







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